2-{spiro[5.5]undecan-3-yl}ethan-1-amine hydrochloride
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Overview
Description
2-{spiro[5.5]undecan-3-yl}ethan-1-amine hydrochloride is a chemical compound with the molecular formula C13H25N·HCl and a molecular weight of 231.805 g/mol . This compound is characterized by a spirocyclic structure, which is a unique feature that contributes to its distinct chemical properties.
Preparation Methods
The synthesis of 2-{spiro[55]undecan-3-yl}ethan-1-amine hydrochloride typically involves multiple steps, starting from commercially available precursorsReaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
2-{spiro[5.5]undecan-3-yl}ethan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free amine and hydrochloric acid.
Scientific Research Applications
2-{spiro[5.5]undecan-3-yl}ethan-1-amine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{spiro[5.5]undecan-3-yl}ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This compound may influence various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
2-{spiro[5.5]undecan-3-yl}ethan-1-amine hydrochloride can be compared with other spirocyclic amines, such as:
- 2-{spiro[4.5]decan-3-yl}ethan-1-amine hydrochloride
- 2-{spiro[6.5]dodecan-3-yl}ethan-1-amine hydrochloride
These compounds share similar structural features but differ in the size of the spirocyclic ring, which can influence their chemical properties and biological activities. The unique spiro[5.5]undecan structure of this compound provides it with distinct characteristics that may offer advantages in specific applications .
Properties
CAS No. |
2758004-83-8 |
---|---|
Molecular Formula |
C13H26ClN |
Molecular Weight |
231.8 |
Purity |
95 |
Origin of Product |
United States |
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